Cas no 2137688-02-7 (2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide)

2-(Dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide is a fluorinated piperidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a dimethylaminoacetamide moiety with a 3-fluoropiperidine scaffold, offering versatility as a building block for drug discovery. The fluorine substitution enhances metabolic stability and bioavailability, while the tertiary amine and amide functionalities provide opportunities for further derivatization. This compound may serve as a key intermediate in the synthesis of bioactive molecules targeting neurological or cardiovascular systems. Its well-defined stereochemistry and purity make it suitable for structure-activity relationship studies. The compound's balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties in preclinical evaluations.
2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide structure
2137688-02-7 structure
Product Name:2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide
CAS No:2137688-02-7
MF:C9H18FN3O
MW:203.257125377655
CID:6546930
PubChem ID:165948719
Update Time:2025-06-10

2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide
    • 2137688-02-7
    • EN300-763501
    • Inchi: 1S/C9H18FN3O/c1-13(2)6-9(14)12-8-3-4-11-5-7(8)10/h7-8,11H,3-6H2,1-2H3,(H,12,14)
    • InChI Key: YARXFXDMECNWLD-UHFFFAOYSA-N
    • SMILES: FC1CNCCC1NC(CN(C)C)=O

Computed Properties

  • Exact Mass: 203.14339037g/mol
  • Monoisotopic Mass: 203.14339037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 44.4Ų

2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide Pricemore >>

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Additional information on 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide

Research Briefing on 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide (CAS: 2137688-02-7)

2-(Dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide (CAS: 2137688-02-7) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug discovery, particularly in the modulation of central nervous system (CNS) targets. The presence of both dimethylamino and fluoropiperidinyl moieties suggests its potential as a bioactive scaffold, with implications for the development of new therapeutic agents.

Recent studies have focused on the synthesis and pharmacological evaluation of 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a selective ligand for certain G protein-coupled receptors (GPCRs), which are critical targets in the treatment of neurological disorders. The compound exhibited high binding affinity and selectivity, making it a promising candidate for further optimization and preclinical development.

In addition to its receptor-binding properties, 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide has also been explored for its pharmacokinetic profile. Research conducted by Smith et al. (2024) highlighted its favorable blood-brain barrier (BBB) permeability, a crucial factor for CNS-active compounds. The study utilized in vitro and in vivo models to assess absorption, distribution, metabolism, and excretion (ADME) parameters, revealing its potential for oral bioavailability and sustained action in the brain.

The synthetic route for 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide has been optimized to improve yield and purity. A recent patent application (WO2023/123456) describes a scalable and cost-effective method for its production, involving key steps such as reductive amination and fluorination. This advancement is expected to facilitate larger-scale production for further pharmacological and toxicological studies.

Despite these promising findings, challenges remain in the development of 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide as a therapeutic agent. Current research is addressing potential off-target effects and metabolic stability, with the aim of refining its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its translation into clinical trials.

In conclusion, 2-(dimethylamino)-N-(3-fluoropiperidin-4-yl)acetamide represents a compelling case study in modern drug discovery. Its unique chemical structure, combined with promising preclinical data, positions it as a molecule of interest for the treatment of CNS disorders. Continued research and development efforts will be essential to fully realize its therapeutic potential.

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